molecular formula C21H20N2O3 B4417158 2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione

2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B4417158
M. Wt: 348.4 g/mol
InChI Key: XUQKVHAUHRMUQX-UHFFFAOYSA-N
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Description

2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both indole and isoindole moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . This method can be adapted to introduce various substituents on the indole ring.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using robust catalysts and solvents that can withstand industrial conditions while maintaining high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole or isoindole rings .

Scientific Research Applications

2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The indole and isoindole moieties can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, which can affect mood and cognition .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(2-methyl-2,3-dihydroindol-1-yl)-4-oxobutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14-13-15-7-2-5-10-18(15)23(14)19(24)11-6-12-22-20(25)16-8-3-4-9-17(16)21(22)26/h2-5,7-10,14H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQKVHAUHRMUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione

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